molecular formula C3F7IZn B14510823 1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+) CAS No. 62656-71-7

1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+)

Cat. No.: B14510823
CAS No.: 62656-71-7
M. Wt: 361.3 g/mol
InChI Key: NWGBYFCQYBNKLH-UHFFFAOYSA-M
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Description

1,1,1,2,3,3,3-Heptafluoropropane;iodozinc(1+): is a compound that combines the properties of 1,1,1,2,3,3,3-heptafluoropropane and iodozinc(1+). 1,1,1,2,3,3,3-Heptafluoropropane is a colorless, odorless gaseous halocarbon commonly used as a fire suppression agent . Iodozinc(1+) is a zinc compound with iodine, often used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3,3-Heptafluoropropane is typically synthesized through the fluorination of propane derivatives. The process involves the reaction of propane with fluorine gas under controlled conditions to replace hydrogen atoms with fluorine atoms .

Industrial Production Methods: Industrial production of 1,1,1,2,3,3,3-heptafluoropropane involves large-scale fluorination processes, often using catalysts to enhance the reaction efficiency. The compound is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,3,3,3-Heptafluoropropane primarily undergoes substitution reactions due to the presence of fluorine atoms. It can react with nucleophiles to replace fluorine atoms with other functional groups .

Common Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur under mild conditions, often in the presence of a solvent like dimethyl sulfoxide .

Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with hydroxide ions can produce heptafluoropropanol, while reacting with amines can produce heptafluoropropylamines .

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,3-heptafluoropropane in fire suppression involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. The compound also forms a barrier between the fuel and the oxygen, preventing further combustion .

Comparison with Similar Compounds

Uniqueness: 1,1,1,2,3,3,3-Heptafluoropropane is unique due to its high fluorine content, which provides excellent fire suppression properties and low toxicity. It is also non-ozone depleting, making it an environmentally friendly alternative to other halocarbons .

Properties

CAS No.

62656-71-7

Molecular Formula

C3F7IZn

Molecular Weight

361.3 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+)

InChI

InChI=1S/C3F7.HI.Zn/c4-1(2(5,6)7)3(8,9)10;;/h;1H;/q-1;;+2/p-1

InChI Key

NWGBYFCQYBNKLH-UHFFFAOYSA-M

Canonical SMILES

[C-](C(F)(F)F)(C(F)(F)F)F.[Zn+]I

Origin of Product

United States

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